
oxo(oxoneodymiooxy)neodymium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium oxide nanoparticles are a form of neodymium oxide (Nd₂O₃) that have been reduced to the nanoscale. These nanoparticles exhibit unique physical and chemical properties due to their small size and high surface area. Neodymium oxide is a rare earth compound that appears as a purple powder and is known for its applications in various fields such as optics, electronics, and catalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neodymium oxide nanoparticles can be synthesized using several methods, including:
Sol-Gel Method: This involves the hydrolysis and polycondensation of metal alkoxides to form a gel, which is then dried and calcined to produce nanoparticles.
Co-precipitation Method: This method uses precipitating agents to form insoluble neodymium compounds, which are then calcined to obtain neodymium oxide nanoparticles.
Chemical Vapor Deposition (CVD): In this process, gaseous precursors react on a substrate to form a thin film of neodymium oxide.
Industrial Production Methods: Industrial production of neodymium oxide nanoparticles often involves large-scale sol-gel or co-precipitation methods due to their simplicity and cost-effectiveness. These methods allow for the production of high-purity nanoparticles with controlled size and morphology .
Analyse Chemischer Reaktionen
Types of Reactions: Neodymium oxide nanoparticles undergo various chemical reactions, including:
Oxidation: Neodymium oxide can react with oxygen to form higher oxides under specific conditions.
Reduction: It can be reduced to neodymium metal using strong reducing agents.
Substitution: Neodymium oxide can participate in substitution reactions with other metal oxides.
Common Reagents and Conditions:
Oxidation: Requires an oxygen-rich environment and elevated temperatures.
Reduction: Typically involves hydrogen gas or other reducing agents at high temperatures.
Substitution: Often conducted in the presence of other metal oxides and at high temperatures.
Major Products:
Oxidation: Higher oxides of neodymium.
Reduction: Neodymium metal.
Substitution: Mixed metal oxides.
Wissenschaftliche Forschungsanwendungen
Neodymium oxide nanoparticles have a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which neodymium oxide nanoparticles exert their effects varies depending on the application:
Catalysis: They provide active sites for chemical reactions, enhancing reaction rates and selectivity.
Drug Delivery: Their small size allows them to penetrate biological barriers and deliver therapeutic agents directly to target cells.
Photodynamic Therapy: They generate reactive oxygen species when exposed to light, which can kill cancer cells.
Vergleich Mit ähnlichen Verbindungen
Neodymium oxide nanoparticles can be compared with other rare earth oxide nanoparticles such as:
Cerium Oxide (CeO₂): Known for its catalytic and antioxidant properties.
Lanthanum Oxide (La₂O₃): Used in optical and electronic applications.
Yttrium Oxide (Y₂O₃): Utilized in phosphors and ceramics.
Uniqueness: Neodymium oxide nanoparticles are unique due to their strong magnetic properties and high efficiency in solid-state lasers, making them particularly valuable in advanced technological applications .
Eigenschaften
IUPAC Name |
oxo(oxoneodymiooxy)neodymium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Nd.3O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPPDPSYLUIKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Nd]O[Nd]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Nd2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051479 |
Source


|
| Record name | Neodymium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313-97-9 |
Source


|
| Record name | Neodymium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
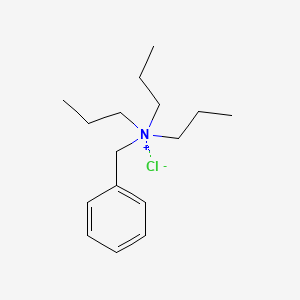
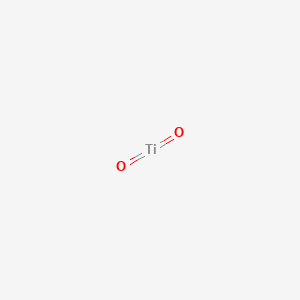
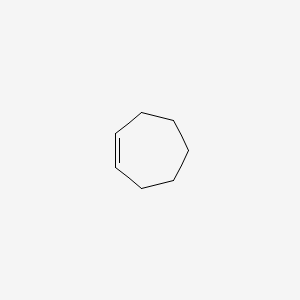
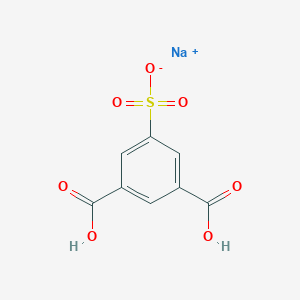

![sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoate](/img/structure/B7800778.png)
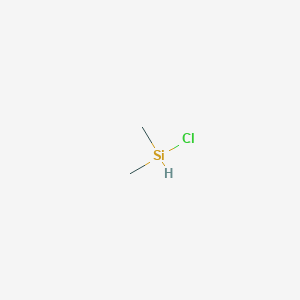


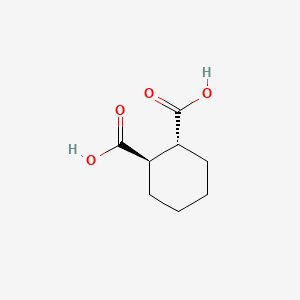
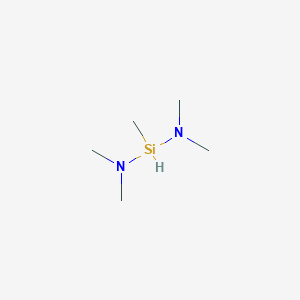
![sodium;2-[bis(2-hydroxyethyl)amino]ethanesulfonate](/img/structure/B7800833.png)


